molecular formula C19H19FN4O4 B2607694 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034524-56-4

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2607694
CAS No.: 2034524-56-4
M. Wt: 386.383
InChI Key: IBDVMYSYLJXVND-UHFFFAOYSA-N
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Description

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxazolidine-2,4-dione moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving appropriate precursors.

    Coupling of the pyrazole and piperidine rings: This step might involve a condensation reaction.

    Formation of the oxazolidine-2,4-dione moiety: This can be achieved through a cyclization reaction involving an amino acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions could potentially occur at the carbonyl groups.

    Substitution: The fluorophenyl group might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
  • 3-(1-(3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Uniqueness

The presence of the fluorophenyl group in 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its chloro- or bromo- analogs.

Properties

IUPAC Name

3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-22-16(10-15(21-22)12-2-4-13(20)5-3-12)18(26)23-8-6-14(7-9-23)24-17(25)11-28-19(24)27/h2-5,10,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDVMYSYLJXVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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